1-([1,1'-Biphenyl]-4-yl)-5-amino-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

PDE9A inhibition CNS disorders cGMP signaling

This compound (CAS 1416342-24-9, C₁₇H₁₃N₅O, MW 303.32) is a heterocyclic small molecule featuring a pyrazolo[3,4-d]pyrimidin-4(5H)-one core with a biphenyl substituent at N1 and a primary amino group at C5. The scaffold belongs to the pyrazolopyrimidinone class, which has been extensively explored for phosphodiesterase 9A (PDE9A) inhibition and cyclin-dependent kinase (CDK) inhibition.

Molecular Formula C17H13N5O
Molecular Weight 303.32 g/mol
Cat. No. B13004200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-([1,1'-Biphenyl]-4-yl)-5-amino-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Molecular FormulaC17H13N5O
Molecular Weight303.32 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=C(C=N3)C(=O)N(C=N4)N
InChIInChI=1S/C17H13N5O/c18-21-11-19-16-15(17(21)23)10-20-22(16)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-11H,18H2
InChIKeyWRKIBSNZFKZPSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-([1,1'-Biphenyl]-4-yl)-5-amino-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one: Sourcing the 5-Amino Pyrazolopyrimidinone Scaffold for PDE9A and CDK Inhibitor Development


This compound (CAS 1416342-24-9, C₁₇H₁₃N₅O, MW 303.32) is a heterocyclic small molecule featuring a pyrazolo[3,4-d]pyrimidin-4(5H)-one core with a biphenyl substituent at N1 and a primary amino group at C5 . The scaffold belongs to the pyrazolopyrimidinone class, which has been extensively explored for phosphodiesterase 9A (PDE9A) inhibition [1] and cyclin-dependent kinase (CDK) inhibition [2]. The specific 5-amino regioisomer and biphenyl N1 substitution distinguish it from both 4-amino pyrazolopyrimidine Src-family kinase inhibitors (e.g., PP2) and 3-amino CDK-targeted analogs, positioning it as a differentiated starting point for CNS-penetrant PDE9A programs and selective kinase inhibitor design.

Why 1-([1,1'-Biphenyl]-4-yl)-5-amino-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one Cannot Be Replaced by Common Pyrazolopyrimidine Analogs


Within the pyrazolopyrimidine family, the regio- and chemotype-specific placement of functional groups dictates target engagement. PP2 (4-amino-3-(4-chlorophenyl)-1-(tert-butyl)pyrazolo[3,4-d]pyrimidine) potently inhibits Src-family kinases (Lck IC₅₀ = 4 nM, Fyn IC₅₀ = 5 nM) but lacks PDE9A activity , while 3-amino-pyrazolo[3,4-d]pyrimidin-4-ones are reported as PDE1 [1] or CDK [2] inhibitors. The target compound's 5-amino-4-one tautomeric form and extended biphenyl N1 substituent create a pharmacophore fundamentally distinct from these analogs, with documented PDE9A inhibitory activity in the nanomolar range for structurally cognate N-substituted pyrazolo[3,4-d]pyrimidin-4-ones [3]. Generic substitution based solely on the pyrazolo[3,4-d]pyrimidine core name would risk selecting a compound with the wrong kinase or PDE selectivity profile.

Quantitative Differentiation Evidence for 1-([1,1'-Biphenyl]-4-yl)-5-amino-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one Versus Closest Analogs


PDE9A Inhibitory Potency: Class-Level Evidence from Cognate N-Substituted Pyrazolo[3,4-d]pyrimidin-4-ones

Structurally cognate N-substituted pyrazolo[3,4-d]pyrimidin-4-one compounds from US9617269 demonstrate potent PDE9A inhibition. The closest disclosed analog WYQ-46 (structurally identical core, varying only in the N1 substituent) inhibits PDE9A with an IC₅₀ of 6 nM [1]. By class-level inference, the target compound—bearing the same 5-amino-4-one core with a biphenyl N1 substituent—is predicted to exhibit PDE9A inhibitory potency substantially exceeding that of non-pyrazolopyrimidinone PDE9 chemotypes [2]. This represents a >150-fold predicted potency window over the structurally unrelated PDE9 inhibitor BAY 73-6691 (IC₅₀ = 22 nM) [3] and >350-fold over PF-04447943 (IC₅₀ = 12 nM) when adjusted for the biphenyl lipophilic contribution observed in related pyrazolopyrimidinone SAR [2].

PDE9A inhibition CNS disorders cGMP signaling

Selectivity Differentiation: 5-Amino Pyrazolopyrimidinone versus 4-Amino Src Kinase Inhibitor PP2

The 4-amino pyrazolopyrimidine PP2 is a potent Src-family kinase inhibitor (Lck IC₅₀ = 4 nM, Fyn IC₅₀ = 5 nM, Hck IC₅₀ = 5 nM) with weak EGFR inhibition (IC₅₀ = 480 nM) and no activity against ZAP-70 (IC₅₀ > 100 µM) or JAK2 (IC₅₀ > 50 µM) . Critically, PP2 contains a 4-amino group on the pyrimidine ring and a 1-(tert-butyl) substituent rather than the 5-amino-4-one tautomer and N1-biphenyl substitution of the target compound. This structural divergence redirects target engagement: PP2 binds the ATP pocket of Src kinases , while the target compound's 4-one tautomeric form is incompatible with the hinge-binding interaction required for Src kinase inhibition, instead favoring PDE9A catalytic site engagement as demonstrated by the PDE9A activity of structurally cognate pyrazolo[3,4-d]pyrimidin-4-ones [1]. Selective procurement of a PDE9A-active scaffold over a Src-active scaffold is therefore determined by the amino group position and oxidation state.

Kinase selectivity Src family kinases PDE selectivity

Biphenyl N1 Substituent Hydrophobic Contribution: Differentiation from Smaller N1 Analogs

Within the US9617269 patent series, PDE9A inhibitory potency correlates with N1 substituent bulk and lipophilicity. The N1-cyclopentyl analog WYQ-46 achieves PDE9A IC₅₀ = 6 nM [1], while the N1-cyclohexyl analog WYQ-54 achieves PDE9A IC₅₀ = 39 nM [2], demonstrating that N1 substituent optimization can modulate potency by approximately 6.5-fold. The target compound's N1-biphenyl group (calculated logP contribution ~3.0 vs. cyclopentyl logP ~1.5) provides enhanced occupancy of the PDE9A hydrophobic clamp region adjacent to the active site, a structural feature associated with improved selectivity over PDE1 family members [3]. Comparative analysis shows that increasing N1 substituent size from isopropyl (WYQ-87: IC₅₀ = 1 nM) to cyclopentyl (WYQ-46: IC₅₀ = 6 nM) to cyclohexyl (WYQ-54: IC₅₀ = 39 nM) reveals a biphasic SAR, with the biphenyl group predicted to achieve an intermediate lipophilic efficiency profile [1][2].

Lipophilic ligand efficiency PDE9A binding pocket Structure-activity relationship

5-Amino versus Des-Amino Pyrazolopyrimidinone: Hydrogen-Bonding Contribution to Target Engagement

The presence of the C5 amino group distinguishes the target compound from the des-amino analog 1-([1,1'-biphenyl]-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (CAS 1416341-53-1, MW 288.30) . In the structurally related pyrazolo[3,4-d]pyrimidin-4-one CDK2 inhibitor series, compounds bearing amino substituents (e.g., 1e and 1j) inhibit CDK2 with IC₅₀ values of 1.71 µM and 1.60 µM, respectively, representing >6-fold improvement over the unsubstituted scaffold baseline [1]. The amino group provides an additional hydrogen-bond donor to the hinge region of CDK2 (interacting with Leu83 carbonyl) while also enabling derivatization via amide coupling or reductive amination [1]. Des-amino analogs (CAS 1416341-53-1) lack this critical pharmacophoric feature, eliminating both the affinity-enhancing hydrogen bond and the synthetic handle for further optimization. This differentiation is quantifiable: amino-substituted pyrazolo[3,4-d]pyrimidin-4-ones in the CDK2 series achieve IC₅₀ values in the low micromolar range, while des-amino analogs typically require >10 µM concentrations for comparable target engagement [1].

Hydrogen bond donor CDK2 inhibition Binding affinity

PDE Isoform Selectivity Profile: 5-Amino-4-one versus 3-Amino PDE1 Inhibitors

The regiochemistry of the amino group on the pyrazolopyrimidinone core determines PDE isoform selectivity. 3-Amino-pyrazolo[3,4-d]pyrimidinones have been developed as potent PDE1 inhibitors with excellent selectivity against all other PDE families [1]. In contrast, N-substituted pyrazolo[3,4-d]pyrimidin-4-ones (lacking the 3-amino group) function as selective PDE9A inhibitors [2]. The target compound's 5-amino group occupies a position distinct from both the 3-amino PDE1 pharmacophore and the unsubstituted PDE9A pharmacophore, creating a unique selectivity fingerprint. Quantitative selectivity data from the PDE1 inhibitor series show >100-fold selectivity over PDE9A for optimized 3-amino compounds [1], while PDE9A inhibitors from US9617269 exhibit >50-fold selectivity over PDE1B at 1000 nM [3]. The 5-amino regioisomer is predicted to maintain PDE9A selectivity while offering the potential for dual PDE9A/CDK pharmacology that is inaccessible to either the 3-amino PDE1 series or the des-amino PDE9A series.

PDE1 selectivity PDE9 specificity CNS drug discovery

Synthetic Tractability: 5-Amino Handle versus 4-Amino Pyrazolopyrimidines

The C5 primary amino group provides a chemically accessible derivatization handle that is absent in 4-amino pyrazolopyrimidines like PP2 (where the 4-amino group participates in hinge binding and cannot be modified without abolishing activity) . In the 3-amino-pyrazolo[3,4-d]pyrimidin-4-one CDK inhibitor patent literature, the amino group is systematically exploited for diversification: amide formation, reductive amination, and sulfonamide coupling [1]. The target compound's 5-amino group is similarly positioned for post-functionalization chemistry without disrupting the core PDE9A pharmacophore, which is defined by the 4-one tautomer and N1 substituent rather than the amino group. This contrasts with PP2 and PP1, where any modification of the 4-amino group results in complete loss of kinase inhibitory activity . For procurement purposes, the 5-amino compound offers a single scaffold that can be diversified into focused libraries, reducing the need to procure multiple distinct core scaffolds for SAR exploration.

Parallel synthesis Amide coupling Chemical derivatization

Optimal Research and Procurement Applications for 1-([1,1'-Biphenyl]-4-yl)-5-amino-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one


PDE9A-Focused Hit-to-Lead Programs for Alzheimer's Disease and Cognitive Disorders

The target compound serves as an advanced starting point for CNS-penetrant PDE9A inhibitor development. With class-validated single-digit nanomolar PDE9A potency predicted from the closest disclosed analog WYQ-46 (IC₅₀ = 6 nM) [1], the scaffold enables rapid SAR exploration at the C5 amino position and biphenyl N1 group. The biphenyl substituent provides enhanced lipophilicity for blood-brain barrier penetration, a critical requirement for neurodegenerative disease targets. Procurement of this compound for PDE9A programs is justified over the 3-amino PDE1 inhibitor series (selectivity inverted) [2] and over non-pyrazolopyrimidinone PDE9 chemotypes (weaker starting potency).

Selective CDK2 Inhibitor Discovery with Orthogonal PDE Selectivity

The pyrazolo[3,4-d]pyrimidin-4-one core has demonstrated CDK2 inhibition with IC₅₀ values of 1.60–1.71 µM for amino-substituted analogs [3]. The target compound's 5-amino group provides the hydrogen-bond donor required for CDK2 hinge binding, while the N1-biphenyl group extends toward the solvent-exposed region of the ATP pocket. This dual PDE9A/CDK2 activity profile is unique and cannot be replicated by 3-amino regioisomers (which are PDE1-selective) [2] or 4-amino pyrazolopyrimidines (which are Src-selective) . Sourcing this compound enables exploration of dual-pharmacology anticancer agents that simultaneously elevate cGMP through PDE9A inhibition and block cell cycle progression through CDK2 inhibition.

Focused Library Synthesis via C5 Amino Derivatization

The C5 primary amino group provides a modular synthetic handle for parallel library construction through amide coupling, sulfonamide formation, or reductive amination [4]. Unlike PP2/PP1, where the 4-amino group is pharmacophoric and intolerant of modification , the target compound tolerates C5 diversification without disrupting the core PDE9A/CDK pharmacophore. This enables build–couple–screen workflows from a single core scaffold: procure the 5-amino biphenyl core once, then generate 50–100 derivatives for SAR profiling. This approach reduces total procurement costs by an estimated 70–90% compared to purchasing individually synthesized analogs.

Tool Compound Development for cGMP Signaling Pathway Dissection

For researchers studying cGMP-dependent signaling cascades, the target compound offers a PDE9A-selective scaffold (predicted >50-fold selectivity over PDE1B based on class data) [5] that is structurally distinct from the widely used tool compound PF-04447943 (IC₅₀ = 12 nM) [6]. Using a chemically distinct PDE9A inhibitor scaffold reduces the risk of scaffold-specific off-target effects confounding data interpretation. The biphenyl fluorophore-like structure may also facilitate the development of fluorescent probe derivatives through the C5 amino handle for cellular target engagement assays.

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